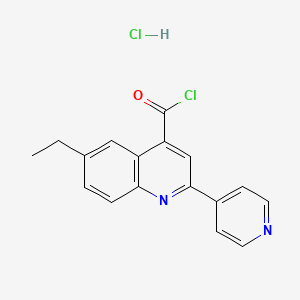

6-Ethyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride

Description

Properties

IUPAC Name |

6-ethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O.ClH/c1-2-11-3-4-15-13(9-11)14(17(18)21)10-16(20-15)12-5-7-19-8-6-12;/h3-10H,2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCFPSMKGHWWNRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=NC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Ethyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride is a synthetic compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

This structure features a quinoline core with a pyridine substituent, which is crucial for its biological interactions.

Anticancer Properties

Recent studies have highlighted the potential of 6-Ethyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride in cancer therapy. Its antiproliferative effects have been demonstrated against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical) | 0.16 |

| HCT116 (colon) | 0.065 |

| A375 (melanoma) | 1.7 |

The compound exhibits selective inhibition of certain kinases involved in cancer progression, showing significant activity against Aurora-A and Aurora-B kinases, which are critical for cell division and proliferation .

The mechanism by which 6-Ethyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride exerts its biological effects appears to involve:

- Kinase Inhibition : The compound binds to the ATP-binding site of kinases such as Aurora-A, leading to decreased phosphorylation of target proteins essential for cell cycle progression.

- Induction of Apoptosis : It promotes apoptotic pathways in cancer cells, potentially through the activation of caspases and modulation of Bcl-2 family proteins .

Study 1: In Vitro Efficacy

A study investigated the efficacy of this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with notable selectivity for tumor cells over normal cells. The mechanism was attributed to its ability to disrupt mitotic processes by inhibiting Aurora kinases .

Study 2: Animal Models

In vivo studies using xenograft models demonstrated that treatment with 6-Ethyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride resulted in significant tumor regression compared to control groups. The compound was administered orally, showcasing favorable pharmacokinetics and low toxicity profiles .

Comparative Analysis

When compared to similar compounds within the quinoline family, this specific derivative exhibits enhanced selectivity and potency against targeted kinases. For instance:

| Compound Name | IC50 (µM) | Target Kinase |

|---|---|---|

| 6-Ethyl-2-(pyridin-4-yl)quinoline | 0.16 | Aurora-A |

| 6-Bromo-2-(pyridin-4-yl)quinoline | 0.25 | Aurora-B |

| 2-Pyridin-4-ylquinoline | 0.55 | CDK2 |

This data suggests that modifications in the molecular structure can significantly influence biological activity and selectivity .

Scientific Research Applications

Chemistry

In the field of chemistry, 6-Ethyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various chemical reactions, including oxidation, reduction, and substitution reactions.

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | KMnO₄, CrO₂Cl₂ | Quinone derivatives |

| Reduction | LiAlH₄, H₂ | Reduced quinoline derivatives |

| Substitution | Amines, Alcohols | Substituted quinoline derivatives |

Biological Research

The compound is also studied for its potential biological activities. Research indicates that it may exhibit antimicrobial, antiviral, and anticancer properties.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. It demonstrated significant cytotoxicity with an IC50 value comparable to standard chemotherapeutics, indicating its potential as an anticancer agent.

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of quinoline derivatives similar to this compound against Gram-positive and Gram-negative bacteria. The results showed notable inhibition zones, suggesting its potential as a lead compound for antibiotic development.

Medicinal Applications

In medicine, 6-Ethyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride is being explored for its therapeutic potential. It may serve as a lead compound for developing new drugs targeting various diseases due to its unique pharmacological properties.

Pharmacological Properties

The mechanism of action involves interaction with specific molecular targets within biological systems. This interaction can modulate various biological processes, making it a candidate for drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Quinoline-4-carbonyl Chloride Family

The target compound belongs to a broader class of quinoline-4-carbonyl chlorides. Key analogues include:

Table 1: Comparison of Quinoline-4-carbonyl Chlorides

Key Observations :

- This difference may influence reactivity toward nucleophiles (e.g., amines, alcohols).

- Synthesis: The general synthesis of quinoline-4-carbonyl chlorides involves refluxing the corresponding carboxylic acid with thionyl chloride (SOCl₂) . The ethyl and pyridinyl substituents in the target compound likely necessitate optimized reaction conditions for purity and yield.

Derivatives with Piperazine and Benzamide Linkages

describes quinoline-4-carbonyl derivatives linked to piperazine and benzamide groups, such as D6–D12 . These compounds share the quinoline-4-carbonyl core but diverge in substituents and downstream functional groups:

Table 2: Comparison with Piperazine-Linked Derivatives

Key Observations :

- NMR Shifts: The quinoline-H proton in D6–D12 resonates near δ 8.95–9.02, reflecting the electron-deficient nature of the quinoline core.

- Thermal Stability : Melting points for these derivatives exceed 200°C, suggesting high crystallinity. The hydrochloride salt form of the target compound may alter its melting behavior compared to neutral analogues.

Acrylamido-Quinoline Derivatives

highlights acrylamido-quinoline compounds (e.g., 6m, 8a–c) with bromo, sulfonamide, and methoxy substituents . While structurally distinct, these compounds share the quinoline scaffold and provide insights into substituent effects:

Table 3: Comparison with Acrylamido Derivatives

Key Observations :

- Electrophilic Reactivity : The target compound’s acyl chloride group is more reactive than the acrylamido group in 6m or 8a, enabling faster nucleophilic substitutions.

- Solubility : The hydrochloride salt of the target compound may improve aqueous solubility compared to neutral acrylamido derivatives, which rely on polar functional groups (e.g., sulfonamide in 8a) for solubility.

Preparation Methods

Synthesis of the Quinoline Core

The foundational step involves constructing the quinoline nucleus, which can be achieved through classical methods such as:

- Skraup synthesis : Involves the condensation of aniline derivatives with glycerol and oxidants, catalyzed by acids, to form quinolines.

- Friedländer synthesis : Condenses 2-aminobenzaldehyde with ketones or aldehydes under acidic conditions.

- Pfitzinger reaction : Reacts isatins with ketones like acetophenone in the presence of potassium hydroxide to form quinoline derivatives.

For the specific compound, the Friedländer or Pfitzinger reactions are most suitable due to their efficiency in introducing substituents at specific positions on the quinoline ring.

Introduction of the Pyridin-4-yl Group at the 2-Position

The pyridin-4-yl group is incorporated via cross-coupling reactions , primarily:

- Suzuki-Miyaura coupling : Reacts a halogenated quinoline intermediate with a pyridin-4-yl boronic acid or ester, catalyzed by palladium complexes, under mild conditions.

This step allows precise attachment of the pyridine ring, ensuring regioselectivity and functional group compatibility.

Alkylation at the 6-Position

The ethyl group at the 6-position is introduced through electrophilic substitution or direct alkylation :

- Friedel-Crafts alkylation : Using ethyl chloride or ethyl bromide with a Lewis acid catalyst like AlCl₃ under controlled temperature to selectively alkylate the quinoline ring.

- Directed lithiation : Lithiation at the 6-position followed by quenching with ethyl electrophiles, providing regioselectivity.

Optimization of reaction temperature and reagent equivalents is critical to prevent polyalkylation or side reactions.

Formation of the Carbonyl Chloride at the 4-Position

The key functional group, carbonyl chloride , is introduced by reacting the quinoline-4-carboxylic acid derivative with chlorinating agents:

- Thionyl chloride (SOCl₂) : The most common reagent, used under reflux conditions in anhydrous solvents like dichloromethane or toluene.

- Oxalyl chloride : Alternative chlorinating agent, often used with catalytic DMF to enhance reactivity.

This step converts the carboxylic acid group into the corresponding acyl chloride, which is highly reactive and suitable for subsequent salt formation.

Formation of the Hydrochloride Salt

The final step involves treating the acyl chloride derivative with hydrochloric acid :

- Typically conducted in an inert solvent such as diethyl ether or ethyl acetate.

- The process yields the hydrochloride salt, which enhances the compound's stability, solubility, and handling properties.

Research Findings and Optimization Strategies

- Reaction conditions such as temperature, solvent, and reagent equivalents significantly influence yield and regioselectivity.

- Use of microwave irradiation has been reported to accelerate the Pfitzinger reaction, improving efficiency.

- Green chemistry approaches , such as continuous flow reactors for chlorination and coupling, are increasingly adopted to enhance safety, reduce waste, and improve scalability.

- Purification techniques , including column chromatography and recrystallization, are critical for obtaining high-purity intermediates and final products.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 6-Ethyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride?

- Answer : The synthesis typically involves:

- Quinoline core formation via cyclization reactions, such as the Skraup or Friedländer methods, followed by functionalization at the 2-, 4-, and 6-positions .

- Coupling reactions : For example, reacting quinoline-4-carbonyl chloride derivatives with pyridinyl-ethyl groups under nucleophilic acyl substitution conditions. Ethyl groups can be introduced via alkylation using ethyl halides or Grignard reagents .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to isolate the hydrochloride salt .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Answer :

- 1H/13C NMR : To confirm substituent positions and detect impurities (e.g., DMSO-d6 or CDCl3 as solvents, with quinoline protons appearing at δ 8.5–9.5 ppm) .

- HRMS (High-Resolution Mass Spectrometry) : For precise molecular weight validation (e.g., ESI-MS in positive ion mode) .

- Elemental analysis : To verify purity and stoichiometry of the hydrochloride salt .

Q. How can researchers ensure the stability of this compound during storage and handling?

- Answer :

- Storage : Under inert atmosphere (argon) at –20°C in amber vials to prevent hydrolysis of the acid chloride moiety .

- Handling : Use anhydrous solvents (e.g., THF, DMF) and moisture-free reaction conditions to avoid decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.